2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 3-chloro-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound with different functional groups replacing the chlorine or fluorine atoms.
Oxidation and Reduction: Oxidized or reduced forms of the imidazole ring, leading to different imidazole derivatives.
Coupling Reactions: Biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents but a different heterocyclic core (thiazole instead of imidazole).
3-chloro-4-fluorophenylboronic acid: A boronic acid derivative with similar phenyl substituents.
Uniqueness
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is unique due to its specific combination of substituents and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClFN2 |
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Molecular Weight |
210.63 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8ClFN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3,(H,13,14) |
InChI Key |
DTEFCXPNZVMVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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